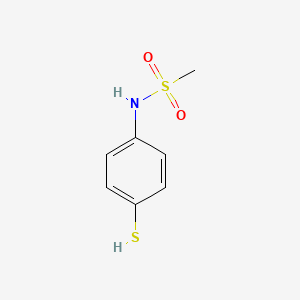

N-(4-mercaptophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

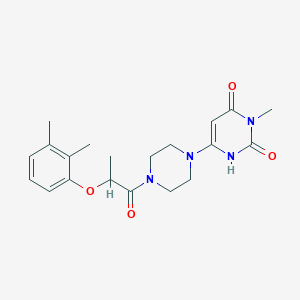

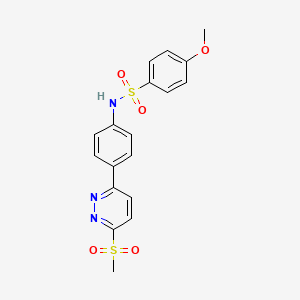

“N-(4-mercaptophenyl)methanesulfonamide” is likely a sulfur-containing organic compound. The “mercapto” prefix indicates the presence of a -SH (sulfhydryl) group, and “methanesulfonamide” suggests a sulfonamide group (-S(=O)2-NH2) attached to a methane group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-aminothiophenol with methanesulfonyl chloride, but this is purely speculative based on the name of the compound .Chemical Reactions Analysis

As a compound containing a mercapto group, it might participate in reactions typical for thiols, such as oxidation or formation of disulfide bonds. The sulfonamide group could also participate in various reactions .Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a compound requires detailed knowledge about the compound’s structure and its purity. As such, without more specific information, it’s difficult to provide an accurate analysis .Aplicaciones Científicas De Investigación

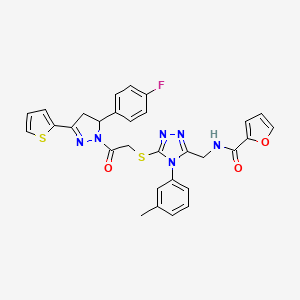

- Sumatriptan : Sumatriptan, a widely used medication for treating migraines, contains the N-(4-sulfanylphenyl)methanesulfonamide moiety. It acts as a selective serotonin receptor agonist, helping to alleviate migraine symptoms .

- Dofetilide : Another drug, dofetilide, used to manage atrial fibrillation, incorporates this sulfonamide group. It blocks specific potassium channels, affecting cardiac rhythm .

- Researchers have explored the use of 4-mercaptophenyl boronic acid (4-MPBA)-immobilized gold-silver core-shell assembled silica nanostructures for glucose detection. Surface-enhanced Raman scattering (SERS) techniques allow quantitative and selective glucose detection at physiologically relevant concentrations .

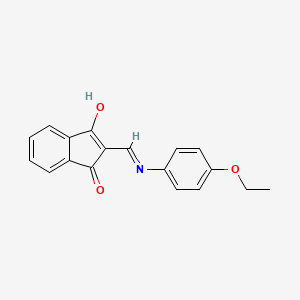

- The condensation of N-(4-methoxybenzyl) thiosemicarbazide with various aldehydes or ketones has led to the synthesis of cationic ruthenium complexes. These complexes exhibit interesting coordination chemistry and may find applications in catalysis .

- N-(4-sulfanylphenyl)methanesulfonamide derivatives can be functionalized and incorporated into nanomaterials. These materials may serve as sensors, drug delivery carriers, or catalysts due to their unique properties .

- Researchers have investigated the inhibition of specific enzymes by sulfonamide-containing compounds. Understanding their interactions with enzymes provides insights into biological processes and potential therapeutic targets .

- Chemists utilize N-(4-sulfanylphenyl)methanesulfonamide as a building block in organic synthesis. Its reactivity allows for the creation of diverse molecular architectures .

Medicinal Chemistry and Drug Development

Glucose Sensing and Detection

Coordination Chemistry and Catalysis

Materials Science and Nanotechnology

Biological Studies and Enzyme Inhibition

Organic Synthesis and Chemical Reactions

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-sulfanylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-12(9,10)8-6-2-4-7(11)5-3-6/h2-5,8,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHLUCLNITXANH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-mercaptophenyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2359660.png)

![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)

![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)

![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)